molecular formula C18H16N4O4 B5909452 3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid

3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B5909452
M. Wt: 352.3 g/mol
InChI Key: FIUTUFBXWCAPDN-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid is a complex organic compound featuring a triazole ring, a methoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio . The resulting Schiff base ligands are then complexed with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methoxy group and a triazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-[[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-25-17-8-13(9-21-22-11-19-20-12-22)5-6-16(17)26-10-14-3-2-4-15(7-14)18(23)24/h2-9,11-12H,10H2,1H3,(H,23,24)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUTUFBXWCAPDN-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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